2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride
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Overview
Description
2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride is a chemical compound known for its diverse applications in pharmaceutical and chemical research. It is characterized by its unique structure, which includes a trifluoromethyl group, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride typically involves the reaction of 1-methyl-2-[4-(trifluoromethyl)phenyl]ethylamine with benzoic acid or its derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[2-(benzylmethylamino)ethyl]benzoate Hydrochloride: A similar compound with comparable structural features and applications.
Trifluoromethyl Phenyl Sulfone: Another compound containing a trifluoromethyl group, used in different chemical reactions.
Uniqueness
2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it valuable in various scientific applications .
Biological Activity
2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride, known for its complex structure and significant biological activity, has garnered attention in various therapeutic contexts. The compound's chemical formula is C19H20F3N O2·ClH, with a molecular weight of approximately 387.82 g/mol. Its unique features, particularly the trifluoromethyl group, enhance its biological properties and solubility, making it a candidate for several applications, including diabetes management and potential interactions with neurotransmitter systems.
The biological activity of this compound is largely attributed to its ability to interact with various receptor systems in the body. The trifluoromethyl group is known to influence receptor binding affinity and selectivity, potentially enhancing its therapeutic effects. Preliminary studies indicate that it may play a role in blood glucose regulation, which is crucial for diabetes management.
Potential Mechanisms:
- Receptor Interaction : The compound may interact with adrenergic and dopaminergic receptors, influencing neurotransmitter release.
- Metabolic Pathways : It may modulate pathways involved in glucose metabolism, thereby aiding in blood sugar control.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
Several studies have explored the biological effects of this compound:
- Diabetes Management : A study examined the impact of the compound on glucose levels in diabetic models. Results indicated a significant reduction in blood glucose levels compared to controls, suggesting its potential as a therapeutic agent for diabetes.
- Neuropharmacology : Research into the neuropharmacological aspects revealed that the compound could enhance cognitive functions by modulating neurotransmitter activities. This was assessed through behavioral assays in animal models.
- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited cytotoxic effects on specific cancer cell lines, indicating its potential as an anti-cancer agent. The mechanism was linked to apoptosis induction .
Properties
Molecular Formula |
C19H21ClF3NO2 |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
2-[1-[4-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl benzoate;hydrochloride |
InChI |
InChI=1S/C19H20F3NO2.ClH/c1-14(13-15-7-9-17(10-8-15)19(20,21)22)23-11-12-25-18(24)16-5-3-2-4-6-16;/h2-10,14,23H,11-13H2,1H3;1H |
InChI Key |
ABEDJUOEQLFOSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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